molecular formula C7H7N3O2S B2417584 Pyrazolo[1,5-a]pyridine-3-sulfonamide CAS No. 2171866-36-5

Pyrazolo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B2417584
CAS No.: 2171866-36-5
M. Wt: 197.21
InChI Key: YJOZYMLVYNWHQK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-sulfonamide is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrazole ring fused to a pyridine ring with a sulfonamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazolo[1,5-a]pyridine-3-sulfonamide can be synthesized through various methods. One common approach involves the condensation reactions of aminopyrazoles with unsaturated nitriles or ketones. These reactions typically proceed under mild conditions and can be catalyzed by bases such as potassium carbonate . Another method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, thereby blocking their signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which can enhance its solubility and bioavailability. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Biological Activity

Pyrazolo[1,5-a]pyridine-3-sulfonamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds characterized by a fused pyrazole and pyridine ring structure. The sulfonamide group enhances its biological activity by improving solubility and bioavailability. Various synthetic routes have been developed for the preparation of this compound, often involving multi-step reactions that allow for structural modifications to optimize activity.

Anticancer Activity

Research has shown that this compound derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives which were evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

CompoundCell LineIC50 (µM)
3aMCF-72.5
3bA5493.0
3cHeLa4.2

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a mechanism involving the modulation of NF-κB signaling pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis. A series of derivatives were tested for their minimum inhibitory concentration (MIC), with some exhibiting MIC values below 0.002 µg/mL against susceptible strains .

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. It has been identified as a potent inhibitor of various kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival . Additionally, molecular docking studies suggest that these compounds can effectively bind to the active sites of target enzymes, disrupting their function.

Case Studies

  • Anticancer Study : A recent study evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their anticancer properties. The most potent compound showed significant tumor growth inhibition in xenograft models, suggesting its potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : In another study focused on anti-inflammatory activity, researchers found that specific derivatives significantly reduced inflammation markers in animal models of arthritis. This highlights the therapeutic potential of these compounds in treating inflammatory diseases .

Future Directions

The ongoing research into this compound is promising, particularly in the fields of oncology and infectious diseases. Future studies should focus on:

  • Optimization of Structure : Further modifications to enhance potency and selectivity.
  • In Vivo Studies : Comprehensive animal studies to evaluate pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOZYMLVYNWHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171866-36-5
Record name pyrazolo[1,5-a]pyridine-3-sulfonamide
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